molecular formula C10H6N2O B8485134 5-Formyl-1H-indole-3-carbonitrile

5-Formyl-1H-indole-3-carbonitrile

Cat. No. B8485134
M. Wt: 170.17 g/mol
InChI Key: VVPWHQVLJISOHW-UHFFFAOYSA-N
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Patent
US07842808B2

Procedure details

5-Bromo-1H-indole-3-carbonitrile (4.25 g, 19.23 mmol) and sodium hydride (0.51 g, 21.2 mmol) were weighed into a flame-dried round-bottom flask containing a magnetic stir bar. Under a nitrogen atmosphere at room temperature, dry tetrahydrofuran (24 mL) was added. The mixture was stirred at room temperature for 15 min, during which time it became homogeneous. The stirred mixture was cooled to −78° C. and a solution of sec-butyllithium in cyclohexane (1.4M, 30.2 mL, 2.2 equiv) was added over several minutes. After 1 h at −78° C., dimethylformamide (6.0 mL) was slowly added and the mixture allowed to warm to room temperature overnight. The solution was cooled to 0° C. and carefully treated with 1 N hydrochloric acid (45 mL). After a few minutes, solid sodium bicarbonate was added until a pH of 9-10 was attained. The two layers were separated and the aqueous phase washed twice with ethyl acetate. The combined organic layers were washed with water (2×), brine (2×), dried over sodium sulfate, and concentrated. Column chromatography gave 2.4 g (72%) of pure material. LC/MS: tR=0.99 min, 171.07 (MH)+.
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30.2 mL
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Five
Quantity
24 mL
Type
solvent
Reaction Step Six
Yield
72%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[C:11]#[N:12].[H-].[Na+].C([Li])(CC)C.C1CCCCC1.Cl.[C:27](=O)(O)[O-:28].[Na+]>CN(C)C=O.O1CCCC1>[CH:27]([C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[C:11]#[N:12])=[O:28] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
4.25 g
Type
reactant
Smiles
BrC=1C=C2C(=CNC2=CC1)C#N
Name
Quantity
0.51 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)[Li]
Name
Quantity
30.2 mL
Type
reactant
Smiles
C1CCCCC1
Step Three
Name
Quantity
45 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
24 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 15 min, during which time it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing a magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was cooled to −78° C.
WAIT
Type
WAIT
Details
After 1 h at −78° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0° C.
WAIT
Type
WAIT
Details
After a few minutes
CUSTOM
Type
CUSTOM
Details
The two layers were separated
WASH
Type
WASH
Details
the aqueous phase washed twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with water (2×), brine (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(=O)C=1C=C2C(=CNC2=CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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